Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
Description
Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core, an azetidine ring, a benzoate ester, and an oxalate counterion. The 1,2,4-oxadiazole moiety is known for its metabolic stability and bioisosteric properties, often enhancing binding affinity in drug design . The oxalate salt form likely enhances solubility and crystallinity, a strategy employed in pharmaceuticals to optimize physicochemical properties .
This compound’s synthesis likely involves coupling reactions between substituted oxadiazole precursors and azetidine-containing intermediates, followed by oxalate salt formation. Characterization methods such as $^1$H NMR, IR, and mass spectrometry (MS) are standard for confirming its structure, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4.C2H2O4/c1-2-30-22(29)14-6-8-18(9-7-14)24-19(28)13-27-11-16(12-27)21-25-20(26-31-21)15-4-3-5-17(23)10-15;3-1(4)2(5)6/h3-10,16H,2,11-13H2,1H3,(H,24,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPBDWGZWARINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₄
This compound features a chlorophenyl group, an oxadiazole ring, and an azetidine moiety, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group in this compound may enhance its lipophilicity, potentially increasing its antibacterial efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Variable inhibition |
Anti-inflammatory Activity
Compounds similar to ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate have been shown to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Cholinesterase Inhibition
Some derivatives have demonstrated inhibitory effects against cholinesterase enzymes. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is critical for neurotransmission. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammatory responses.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting microbial cell integrity.
- Receptor Modulation : It may modulate receptor activity related to inflammation or neurotransmission.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Screening : A study screened various oxadiazole derivatives against a panel of pathogens and found significant activity against Staphylococcus aureus and Escherichia coli .
- Cholinesterase Inhibition : Research on similar compounds indicated IC50 values for AChE inhibition around 46 µM, suggesting potential therapeutic applications in cognitive disorders .
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce inflammation markers significantly when administered at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing the oxadiazole structure. Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exhibits promising activity against several cancer cell lines:
- MCF-7 (Breast Cancer) : Similar oxadiazole derivatives have shown IC50 values ranging from 3.2 to 6.8 µM against MCF-7 cells.
- A549 (Lung Cancer) : Some derivatives demonstrate IC50 values around 8.4 µM against A549 cells.
The mechanism of action for these compounds often involves the induction of apoptosis through caspase activation pathways, which is crucial for effective cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented:
- Minimum Inhibitory Concentrations (MIC) : Studies indicate that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Bacillus subtilis.
The biological activity can be attributed to its ability to inhibit specific enzymes or pathways involved in disease progression:
- Notum Carboxylesterase Inhibition : This enzyme is involved in the Wnt signaling pathway, crucial for cancer metastasis.
- Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown HDAC inhibitory activity, which can alter gene expression profiles conducive to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into their biological activities:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study A | Oxadiazole Derivative | Anticancer | IC50 values against MCF-7 cells ranged from 3.2 to 6.8 µM |
| Study B | Oxadiazole Derivative | Antimicrobial | Effective against Escherichia coli with MIC values indicating strong activity |
Comparison with Similar Compounds
Structural Analogues
Substituted-Phenyl-1,2,4-Oxadiazole Derivatives
Compounds with 1,2,4-oxadiazole cores linked to benzoxazine or benzoate esters (e.g., ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives) share structural similarities with the target compound. These analogues are synthesized via cesium carbonate-mediated coupling in DMF, yielding moderate ("ethical") yields (~50–70%) . Key differences include:
- Substituents : The target compound features a 3-chlorophenyl group and acetamido linkage, whereas others incorporate varied aryl groups (e.g., trifluoromethylphenyl in ).
- Ring Systems : The azetidine ring in the target compound contrasts with larger heterocycles like piperazine in , which may alter pharmacokinetics due to ring size and polarity .
1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles (e.g., 5-(alkenyl)-2-amino-1,3,4-oxadiazoles) exhibit distinct electronic properties compared to 1,2,4-oxadiazoles. The 1,3,4-oxadiazole ring is less stable under physiological conditions but shows potent antibacterial activity . The target compound’s 1,2,4-oxadiazole core may offer superior metabolic stability, a critical factor in drug development .
Key Differentiators
- Synthetic Complexity : The azetidine coupling step may pose challenges compared to simpler piperazine or thiazole syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
